Cas no 145689-34-5 (2,3-Difluorophenylacetonitrile)

2,3-Difluorophenylacetonitrile is a fluorinated aromatic nitrile compound with the molecular formula C₈H₅F₂N. This versatile intermediate is valued for its role in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of fluorine atoms at the 2- and 3-positions enhances its reactivity and selectivity in nucleophilic substitution and cross-coupling reactions. Its high purity and stability make it suitable for use in demanding synthetic applications. The compound's unique electronic properties, imparted by the difluorophenyl moiety, contribute to its utility in designing biologically active molecules. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2,3-Difluorophenylacetonitrile structure
145689-34-5 structure
Product Name:2,3-Difluorophenylacetonitrile
CAS No:145689-34-5
MF:C8H5F2N
MW:153.128808736801
MDL:MFCD00061277
CID:64939
Update Time:2025-05-27

2,3-Difluorophenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-Difluorophenyl)acetonitrile
    • 2,3-Difluorophenylacetonitrile
    • 2,3-difluoroBenzeneacetonitrile
    • 2,3-Difluorobenzyl Cyanide
    • 2,3-DIFLUOROPHENYLACETANITRILE
    • Benzeneacetonitrile, 2,3-difluoro- (9CI)
    • 2,3-Difluoro Phenylacetonitrile 2,3-Difluorobenzyl Cyanide
    • 2,3-Difluorophenylacetonitrile98%
    • 2,3-Difluorophenylacetonitrile 98%
    • MDL: MFCD00061277
    • Inchi: 1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
    • InChI Key: IYRCHGRRMKOSHW-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1CC#N)F

Computed Properties

  • Exact Mass: 153.03900
  • Monoisotopic Mass: 153.039006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 23.8

Experimental Properties

  • Color/Form: liquid
  • Density: 1.234
  • Melting Point: 24
  • Boiling Point: 216.9℃/760mmHg
  • Flash Point: 85℃
  • Refractive Index: 1.485
  • PSA: 23.79000
  • LogP: 2.03088
  • Solubility: Not determined

2,3-Difluorophenylacetonitrile Security Information

2,3-Difluorophenylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,3-Difluorophenylacetonitrile Pricemore >>

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2,3-Difluorophenylacetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:145689-34-5)2,3-Difluorophenylacetonitrile
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Purity:99%
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Additional information on 2,3-Difluorophenylacetonitrile

Recent Advances in the Application of 2,3-Difluorophenylacetonitrile (CAS: 145689-34-5) in Chemical Biology and Pharmaceutical Research

2,3-Difluorophenylacetonitrile (CAS: 145689-34-5) has emerged as a versatile building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the design of novel inhibitors and modulators targeting various biological pathways. This research brief consolidates the latest findings on the applications, synthetic methodologies, and mechanistic insights associated with this compound, providing a comprehensive overview for researchers in the field.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 2,3-Difluorophenylacetonitrile as a key intermediate in the synthesis of potent kinase inhibitors. The researchers utilized a palladium-catalyzed cross-coupling reaction to incorporate this moiety into a series of pyrimidine derivatives, which exhibited nanomolar inhibitory activity against EGFR and VEGFR2. The presence of the difluorophenyl group was found to enhance binding affinity through hydrophobic interactions with the kinase ATP-binding pocket, as confirmed by X-ray crystallography.

In the realm of CNS drug discovery, 2,3-Difluorophenylacetonitrile has shown promise as a precursor for GABA receptor modulators. A recent patent application (WO2023124567) disclosed novel benzodiazepine analogs synthesized from this compound, displaying improved blood-brain barrier penetration compared to their non-fluorinated counterparts. The difluoro substitution pattern was particularly effective in reducing metabolic degradation while maintaining the desired pharmacological profile.

The synthetic accessibility of 2,3-Difluorophenylacetonitrile has been enhanced through recent methodological developments. A green chemistry approach published in Organic Process Research & Development (2024) described a continuous-flow hydrogenation protocol for its preparation from 2,3-difluorobenzyl chloride, achieving 92% yield with significantly reduced reaction time and waste generation. This advancement addresses previous challenges in large-scale production while aligning with sustainable chemistry principles.

Structural-activity relationship (SAR) studies have revealed that the electronic properties imparted by the difluoro substitution play a crucial role in the compound's reactivity and biological activity. Computational chemistry analyses (Journal of Chemical Information and Modeling, 2024) have quantified the effects of fluorine substitution on the phenylacetonitrile scaffold, providing predictive models for rational drug design. These findings are particularly valuable for medicinal chemists working on fluorinated drug candidates.

Emerging applications in agrochemical research have also been reported, with 2,3-Difluorophenylacetonitrile serving as a precursor for novel fungicides. A recent study in Pest Management Science (2024) demonstrated that derivatives containing this moiety exhibited broad-spectrum activity against phytopathogenic fungi while showing favorable environmental persistence profiles. The difluoro group was found to enhance both lipophilicity and metabolic stability in plant systems.

Ongoing clinical trials involving compounds derived from 2,3-Difluorophenylacetonitrile underscore its translational potential. Phase I results for a FLT3 inhibitor (NCT05678921) incorporating this structural element showed promising pharmacokinetic properties and target engagement in hematological malignancies. The compound's metabolic stability, attributed in part to the difluorophenyl group, may address limitations observed in earlier generation inhibitors.

In conclusion, 2,3-Difluorophenylacetonitrile (CAS: 145689-34-5) continues to demonstrate significant value across multiple domains of chemical biology and pharmaceutical research. Recent advancements in synthetic methodologies, coupled with deeper mechanistic understanding of its structural contributions, position this compound as an important tool for developing next-generation therapeutics and agrochemicals. Future research directions may explore its potential in PROTAC design and other emerging therapeutic modalities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:145689-34-5)2,3-Difluorophenylacetonitrile
A1519
Purity:99%
Quantity:100g
Price ($):182.0
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:145689-34-5)
SFD868
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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